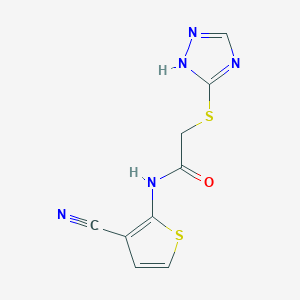![molecular formula C22H17FN6O3 B2796127 2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide CAS No. 904373-03-1](/img/structure/B2796127.png)
2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H17FN6O3 and its molecular weight is 432.415. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Stability
A study focusing on the structure of a similar compound, N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, demonstrated its crystalline nature with specific dihedral angles between various molecular planes. This information can be crucial in understanding the stability and reactivity of similar compounds in different environments (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Radioligand Applications
A related compound, MRE 2029-F20, has been identified as a selective antagonist ligand for A2B adenosine receptors. Its properties as a radioligand make it a useful tool for pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).
Potential for PET Imaging
The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including a compound similar to the one , was explored for their potential as PET tracers. These compounds are relevant in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), which has implications in various medical imaging applications (Gao, Wang, & Zheng, 2016).
Investigation in Neurological and Antipsychotic Research
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to the compound , has revealed their potential as novel antipsychotic agents. These studies provide insights into the neurological effects of such compounds, which could be extrapolated to similar chemical structures (Wise et al., 1987).
Antioxidant Activity
The study of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which are structurally similar to the compound , has shown significant antioxidant activity. This suggests potential biomedical applications of these compounds in oxidative stress-related conditions (Chkirate et al., 2019).
Antibacterial and Antifungal Applications
Several derivatives of similar compounds have been synthesized and examined for their antibacterial activity. This research indicates the potential use of these compounds in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
This compound is a cannabimimetic that potently activates both CB 1 and CB 2 receptors . The activation of these receptors can lead to various physiological responses depending on the location of the receptors and the context in which they are activated.
Propiedades
IUPAC Name |
2-[6-(2-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O3/c1-26-19-18(20(31)28(22(26)32)12-17(24)30)27-11-16(13-7-3-2-4-8-13)29(21(27)25-19)15-10-6-5-9-14(15)23/h2-11H,12H2,1H3,(H2,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFISYQGXUHPJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=CC=C4F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine](/img/structure/B2796048.png)
![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)
![6-Amino-7-benzimidazol-2-yl-5-benzylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2796051.png)

![(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride](/img/structure/B2796053.png)

![N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide](/img/structure/B2796056.png)

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2796061.png)
![7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2796064.png)
![Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2796066.png)
